

# Spectroscopic Analysis: Confirming the Structure of 2-Iodophenol through Comparative Analysis

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## Compound of Interest

Compound Name: 2-Iodophenol

Cat. No.: B132878

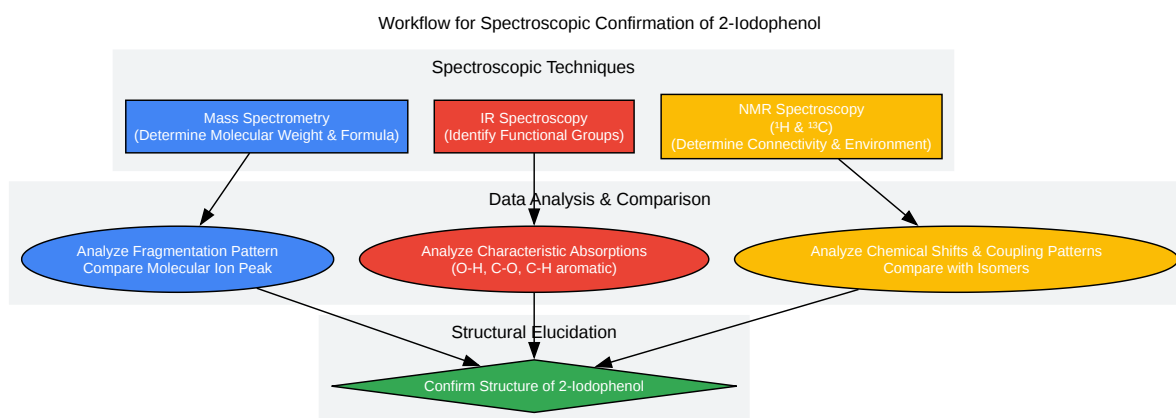
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A definitive guide to the spectroscopic characterization of **2-Iodophenol**, this document provides a comparative analysis of its spectral data against its isomers, 3-Iodophenol and 4-Iodophenol. Detailed experimental protocols and data interpretation are presented to aid researchers, scientists, and drug development professionals in the unambiguous structural confirmation of these compounds.

The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact arrangement of atoms within a molecule. This guide focuses on the application of these methods to distinguish **2-Iodophenol** from its structural isomers, 3-Iodophenol and 4-Iodophenol.

## Workflow for Spectroscopic Identification

The logical process for confirming the structure of **2-Iodophenol** involves a multi-step spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.



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Caption: Logical workflow for the spectroscopic confirmation of **2-Iodophenol**.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Iodophenol**, 3-Iodophenol, and 4-Iodophenol, highlighting the distinguishing features that enable their differentiation.

### <sup>1</sup>H NMR Spectroscopy Data

The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons, making <sup>1</sup>H NMR a powerful tool for isomer differentiation.

Table 1: Comparative <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity
2-Iodophenol	7.65 (dd, 1H), 7.23 (td, 1H), 6.99 (dd, 1H), 6.67 (td, 1H), 5.34 (s, 1H, OH)[1]
3-Iodophenol	7.27 (t, 1H), 7.21 (m, 1H), 6.95 (m, 1H), 6.80 (m, 1H)[2]
4-Iodophenol	7.53 (d, 2H), 6.68 (d, 2H)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

## <sup>13</sup>C NMR Spectroscopy Data

The position of the iodine and hydroxyl groups on the benzene ring results in distinct chemical shifts for the carbon atoms, providing a clear fingerprint for each isomer in <sup>13</sup>C NMR spectroscopy.

Table 2: Comparative <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Compound	Chemical Shifts ( $\delta$ , ppm)
2-Iodophenol	155.4, 139.2, 129.5, 122.8, 115.6, 86.1
3-Iodophenol	156.1, 138.3, 131.0, 122.9, 115.0, 94.4
4-Iodophenol	155.9, 138.5 (2C), 117.8 (2C), 82.9

Note: The assignments are based on typical chemical shift ranges and may require 2D NMR techniques for unambiguous confirmation.

## IR Spectroscopy Data

While the IR spectra of the three isomers are broadly similar due to the presence of the same functional groups (hydroxyl and iodinated benzene ring), subtle differences in the fingerprint region (below 1500 cm<sup>-1</sup>) can be observed. The key characteristic absorptions are presented below.

Table 3: Key IR Absorptions (cm<sup>-1</sup>)

Compound	O-H Stretch	C-O Stretch	Aromatic C-H Stretch	C=C Aromatic Stretch
2-Iodophenol	~3450 (broad)	~1250	~3050	~1580, 1470
3-Iodophenol	~3400 (broad)	~1240	~3060	~1570, 1460
4-Iodophenol	~3350 (broad)	~1230	~3040	~1585, 1480

## Mass Spectrometry Data

All three isomers have the same molecular weight and will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z). However, the fragmentation patterns, particularly the relative intensities of the fragment ions, can differ.

Table 4: Key Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
2-Iodophenol	C <sub>6</sub> H <sub>5</sub> IO	220.01 g/mol [3]	220 (M <sup>+</sup> ), 127 (I <sup>+</sup> ), 93 (M <sup>+</sup> - I), 65 (C <sub>5</sub> H <sub>5</sub> <sup>+</sup> )[1][3]
3-Iodophenol	C <sub>6</sub> H <sub>5</sub> IO	220.01 g/mol [4][5]	220 (M <sup>+</sup> ), 127 (I <sup>+</sup> ), 93 (M <sup>+</sup> - I), 65 (C <sub>5</sub> H <sub>5</sub> <sup>+</sup> )[6]
4-Iodophenol	C <sub>6</sub> H <sub>5</sub> IO	220.01 g/mol [7][8]	220 (M <sup>+</sup> ), 127 (I <sup>+</sup> ), 93 (M <sup>+</sup> - I), 65 (C <sub>5</sub> H <sub>5</sub> <sup>+</sup> )[7][9]

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for iodophenol isomers. Instrument-specific parameters should be optimized by the user.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the iodophenol isomer in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher frequency for  $^{13}\text{C}$  NMR.
  - Parameters: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 240 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Parameters: Collect the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The separated components will then enter the mass spectrometer.
  - Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
- Ionization: Electron Ionization (EI) is a common method for this type of analysis.
- Acquisition:
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
  - Parameters: Scan a mass range that includes the expected molecular ion (e.g.,  $m/z$  50-300). The ionization energy is typically set to 70 eV.

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of **2-Iodophenol** and distinguish it from its isomers.

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